Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
“Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1823865-12-8 . It has a molecular weight of 221.17 . The IUPAC name of this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Diversity
Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate is a versatile intermediate in the synthesis of various heterocyclic compounds, demonstrating significant potential in medicinal chemistry and material science. The compound's ability to undergo diverse chemical transformations allows for the creation of novel structures with potential biological activities. For instance, it has been utilized in the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004). This synthesis showcases the compound's utility as a synthon for building fused triazines, highlighting its role in generating complex molecular architectures potentially relevant for drug discovery and development.
Catalytic Activity and Novel Synthetic Routes
Research has demonstrated the compound's utility in catalysis and novel synthetic methodologies. For example, its derivatives have been shown to possess catalytic activity, facilitating the oxidative amination of nitroalkene with 2-aminopyridine, leading to the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines (Monir et al., 2014). This highlights the compound's role in developing new synthetic strategies that could be broadly applicable in organic synthesis and drug development.
Environmental and Biological Degradation
Interestingly, research into the environmental and biological degradation pathways of related nitroimidazo-pyridine compounds has been conducted, providing insights into their stability and transformation in biological systems. For instance, the microbial degradation mechanism and pathway of a novel insecticide based on a similar nitroimidazo-pyridine scaffold have been elucidated, offering a glimpse into how these compounds might be broken down in the environment or within living organisms (Cai et al., 2015).
Potential Antikinetoplastid Activity
Further expanding on its biological applications, derivatives of this compound have been explored for their potential antikinetoplastid activity. This exploration is part of ongoing research into novel therapeutics for treating diseases caused by kinetoplastid parasites, underscoring the compound's relevance in the search for new treatments for neglected tropical diseases (Paoli-Lombardo et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKZMOLLOXQTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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